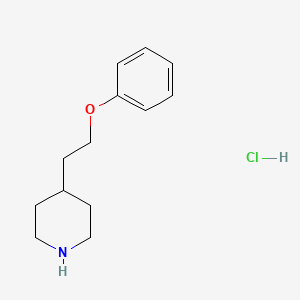

Chlorhydrate de 4-(2-phénoxyéthyl)pipéridine

Vue d'ensemble

Description

4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group. This compound is of interest due to its potential pharmacological activities, including anticholinergic and histamine H3 receptor inverse agonistic properties .

Applications De Recherche Scientifique

Recherche en protéomique

“Chlorhydrate de 4-(2-phénoxyéthyl)pipéridine” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier les protéines avec des modifications et comprendre les processus biologiques complexes au niveau des protéines .

Conception et synthèse de médicaments

Les pipéridines, y compris “this compound”, sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique. Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Activité biologique et pharmacologique

Les dérivés de la pipéridine, y compris “this compound”, ont été trouvés pour présenter une large gamme d'activités biologiques et pharmacologiques . Ils sont utilisés dans le développement de médicaments potentiels .

Agents anticancéreux

Certains composés à base de pipéridine, qui pourraient potentiellement inclure “this compound”, ont été synthétisés comme agents anticancéreux . Ils ont montré une activité particulièrement bonne sur les lignées cellulaires cancéreuses résistantes aux androgènes .

Synthèse des pipéridinones

“this compound” pourrait potentiellement être utilisé dans la synthèse des pipéridinones . Les pipéridinones sont un type de composé organique qui contient un cycle pipéridine et un groupe fonctionnel cétone .

Synthèse des spiropipéridines

“this compound” pourrait également être utilisé dans la synthèse des spiropipéridines . Les spiropipéridines sont un type de composé organique qui contient un cycle pipéridine et un groupe fonctionnel spiro .

Mécanisme D'action

Mode of Action

A related compound, piperidine, has been found to have potential clinical applications against various cancers when treated alone or in combination with some novel drugs .

Biochemical Pathways

These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Result of Action

Related compounds like piperidine have shown potential clinical applications against various cancers .

Analyse Biochimique

Biochemical Properties

4-(2-Phenoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with certain proteases and kinases, modulating their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of the biochemical process.

Cellular Effects

The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Phenoxyethyl)piperidine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Phenoxyethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Phenoxyethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(2-Phenoxyethyl)piperidine hydrochloride can result in toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

4-(2-Phenoxyethyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as 4-(2-Phenoxyethyl)piperidine hydrochloride can alter the balance of metabolic pathways within the cell.

Transport and Distribution

The transport and distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within tissues also affects its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-(2-Phenoxyethyl)piperidine hydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is obtained through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Phenoxyethyl)piperidine hydrochloride undergoes various chemical reactions

Propriétés

IUPAC Name |

4-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIVLBJBFTOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

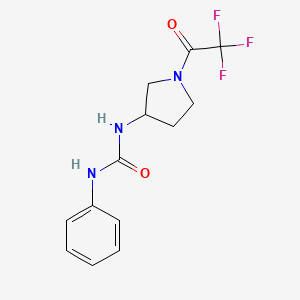

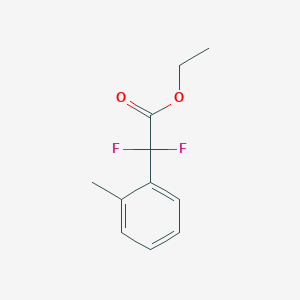

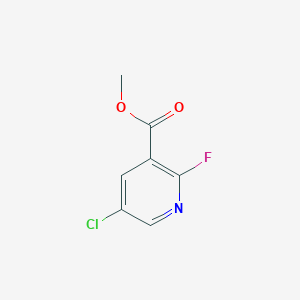

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)

![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)